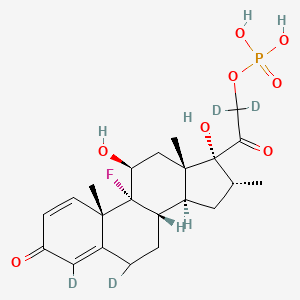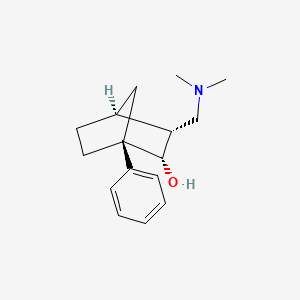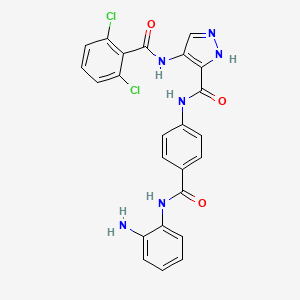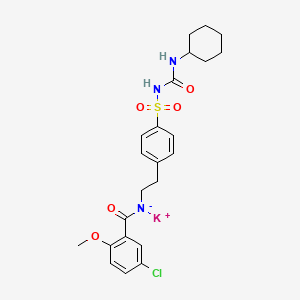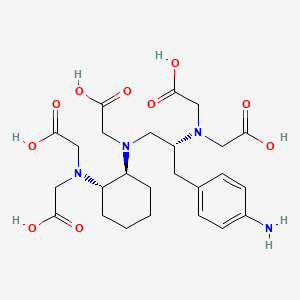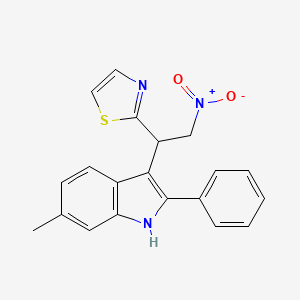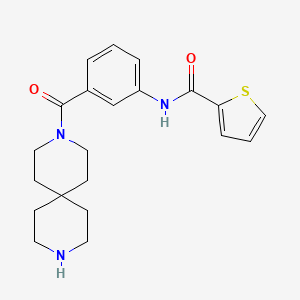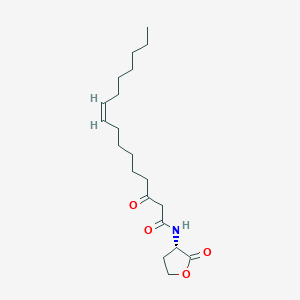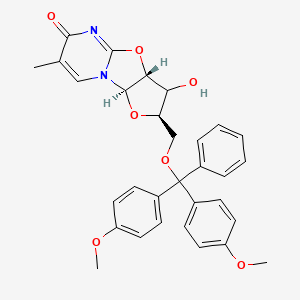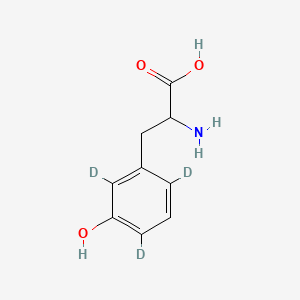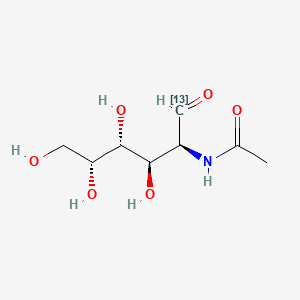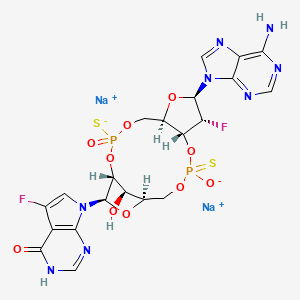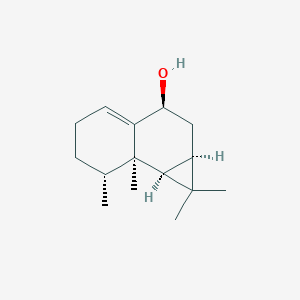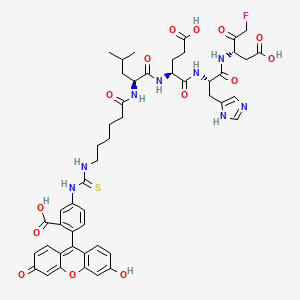
Fitc-C6-lehd-fmk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fitc-C6-lehd-fmk is a fluorescently labeled caspase-9 inhibitor. It is used for the sensitive detection of activated caspase-9 in living cells. This compound is cell permeable, nontoxic, and irreversibly binds to activated caspase-9 in apoptotic cells. The FITC label allows for direct detection of activated caspases in apoptotic cells by fluorescence microscopy, flow cytometry, or fluorescence plate reader .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fitc-C6-lehd-fmk involves the synthesis of a caspase-9 inhibitor conjugated with a fluorescent label. The general procedure includes the following steps:
Synthesis of the caspase-9 inhibitor: The specific inhibitor, Z-LEHD-FMK, is synthesized through a series of peptide coupling reactions.
Conjugation with FITC: The synthesized inhibitor is then conjugated with fluorescein isothiocyanate (FITC) to form this compound. .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production. This includes ensuring high purity and yield through careful control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Fitc-C6-lehd-fmk primarily undergoes binding reactions with activated caspase-9. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as peptide coupling agents, FITC, and solvents like DMSO.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent label and the inhibitor
Major Products
The major product of the synthesis is this compound itself, which is used for detecting activated caspase-9 in apoptotic cells .
Wissenschaftliche Forschungsanwendungen
Fitc-C6-lehd-fmk is widely used in scientific research, particularly in the fields of biology and medicine. Its applications include:
Detection of Apoptosis: It is used to detect activated caspase-9 in living cells undergoing apoptosis. .
Cancer Research: This compound is used to study the effects of various treatments on cancer cells, particularly in understanding how these treatments induce apoptosis
Drug Development: It is used in drug screening assays to identify compounds that modulate caspase-9 activity
Wirkmechanismus
Fitc-C6-lehd-fmk exerts its effects by irreversibly binding to activated caspase-9 in apoptotic cells. The FITC label allows for the direct detection of this binding through fluorescence-based techniques. The binding of this compound to caspase-9 inhibits its activity, thereby preventing the progression of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-LEHD-FMK: A specific caspase-9 inhibitor without the fluorescent label.
FITC-C6-DEVD-FMK: A fluorescently labeled caspase-3 inhibitor.
Uniqueness
Fitc-C6-lehd-fmk is unique due to its combination of a specific caspase-9 inhibitor with a fluorescent label. This allows for the sensitive detection of activated caspase-9 in living cells, making it a valuable tool for apoptosis research .
Eigenschaften
Molekularformel |
C49H55FN8O14S |
|---|---|
Molekulargewicht |
1031.1 g/mol |
IUPAC-Name |
5-[[6-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C49H55FN8O14S/c1-25(2)16-36(46(68)56-34(13-14-42(63)64)45(67)58-37(18-27-23-51-24-53-27)47(69)57-35(21-43(65)66)38(61)22-50)55-41(62)6-4-3-5-15-52-49(73)54-26-7-10-30(33(17-26)48(70)71)44-31-11-8-28(59)19-39(31)72-40-20-29(60)9-12-32(40)44/h7-12,17,19-20,23-25,34-37,59H,3-6,13-16,18,21-22H2,1-2H3,(H,51,53)(H,55,62)(H,56,68)(H,57,69)(H,58,67)(H,63,64)(H,65,66)(H,70,71)(H2,52,54,73)/t34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
GTQKPUFPXUBBML-BQYLNSIHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


